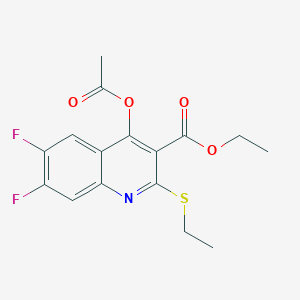

Ethyl 4-acetoxy-2-(ethylthio)-6,7-difluoroquinoline-3-carboxylate

Vue d'ensemble

Description

Ethyl 4-acetoxy-2-(ethylthio)-6,7-difluoroquinoline-3-carboxylate is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-acetoxy-2-(ethylthio)-6,7-difluoroquinoline-3-carboxylate typically involves multi-step organic reactions. One common approach starts with the quinoline core, which is then functionalized through a series of reactions:

Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, involving the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

Introduction of Fluorine Atoms: The difluoro substitutions at positions 6 and 7 can be introduced using electrophilic fluorination reagents such as Selectfluor.

Ethylthio Group Addition: The ethylthio group can be introduced through a nucleophilic substitution reaction using ethylthiol and a suitable leaving group on the quinoline ring.

Acetoxylation: The acetoxy group is typically introduced via esterification using acetic anhydride and a catalyst like pyridine.

Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of a dehydrating agent like sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 4-acetoxy-2-(ethylthio)-6,7-difluoroquinoline-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The ethylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The quinoline ring can be reduced to a tetrahydroquinoline derivative using reducing agents like lithium aluminum hydride.

Substitution: The acetoxy group can be substituted with other nucleophiles, such as amines or alcohols, under basic conditions.

Hydrolysis: The ester groups can be hydrolyzed to the corresponding carboxylic acids using acidic or basic hydrolysis.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Sodium hydroxide, potassium carbonate

Hydrolysis: Hydrochloric acid, sodium hydroxide

Major Products

Oxidation: Sulfoxide or sulfone derivatives

Reduction: Tetrahydroquinoline derivatives

Substitution: Amino or alkoxy derivatives

Hydrolysis: Carboxylic acids

Applications De Recherche Scientifique

Chemistry: It can be used as a building block for the synthesis of more complex quinoline derivatives with potential biological activities.

Biology: Its unique functional groups make it a candidate for studying enzyme interactions and metabolic pathways.

Medicine: Quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties, making this compound a potential lead for drug development.

Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mécanisme D'action

The mechanism of action of Ethyl 4-acetoxy-2-(ethylthio)-6,7-difluoroquinoline-3-carboxylate would depend on its specific biological target. Generally, quinoline derivatives exert their effects by interacting with enzymes or receptors, leading to inhibition or activation of specific pathways. The difluoro substitutions and ethylthio group may enhance binding affinity and specificity to the target molecules.

Comparaison Avec Des Composés Similaires

Similar Compounds

Chloroquine: An antimalarial drug with a similar quinoline core.

Quinine: Another antimalarial with a quinoline structure.

Ciprofloxacin: A fluoroquinolone antibiotic with a difluoroquinoline core.

Uniqueness

Ethyl 4-acetoxy-2-(ethylthio)-6,7-difluoroquinoline-3-carboxylate is unique due to its combination of functional groups, which may confer distinct chemical and biological properties compared to other quinoline derivatives. The presence of both acetoxy and ethylthio groups, along with difluoro substitutions, makes it a versatile compound for various applications in research and industry.

Activité Biologique

Ethyl 4-acetoxy-2-(ethylthio)-6,7-difluoroquinoline-3-carboxylate (CAS No. 154330-68-4) is a synthetic compound that belongs to the class of fluoroquinolones, which are known for their antibacterial properties. This article explores its biological activity, potential mechanisms of action, and relevant research findings.

- Molecular Formula: C16H15F2NO4S

- Molecular Weight: 355.4 g/mol

- IUPAC Name: Ethyl 4-acetyloxy-2-ethylsulfanyl-6,7-difluoroquinoline-3-carboxylate

The compound features a quinoline core structure with two fluorine atoms at the 6 and 7 positions and an ethylthio group at the 2 position, which may enhance its biological activity by influencing its interaction with biological targets.

Fluoroquinolones typically exert their antibacterial effects by inhibiting bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription, making them prime targets for antibiotic action. The presence of the difluoro substituents in this compound suggests that it may have similar mechanisms of action as other fluoroquinolones, potentially leading to effective inhibition of bacterial growth.

Antibacterial Activity

Case Studies and Experimental Data

A review of literature reveals limited direct studies on this compound. However, related compounds have shown promising results:

| Compound | IC50 (μM) | Target | Reference |

|---|---|---|---|

| Ethyl 5,6-dihydropyrazolo[1,5-c]quinazoline-1-carboxylate | 3.5 | DNA gyrase | |

| Various fluoroquinolones | Varies | DNA gyrase/topoisomerases |

These findings suggest the potential for this compound to act as an effective antibacterial agent through similar mechanisms.

Toxicological Profile

While specific toxicity data for this compound are not extensively documented, fluoroquinolones are known to have side effects that can include gastrointestinal disturbances and central nervous system effects. As this compound is primarily intended for research purposes and not therapeutic applications, comprehensive toxicological evaluations remain necessary.

Propriétés

IUPAC Name |

ethyl 4-acetyloxy-2-ethylsulfanyl-6,7-difluoroquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15F2NO4S/c1-4-22-16(21)13-14(23-8(3)20)9-6-10(17)11(18)7-12(9)19-15(13)24-5-2/h6-7H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQBUMINRQFVBQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC(=C(C=C2N=C1SCC)F)F)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15F2NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50444551 | |

| Record name | Ethyl 4-(acetyloxy)-2-(ethylsulfanyl)-6,7-difluoroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50444551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154330-68-4 | |

| Record name | Ethyl 4-acetoxy-6,7-difluoro-2-(ethylthio)quinoline-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=154330-68-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-(acetyloxy)-2-(ethylsulfanyl)-6,7-difluoroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50444551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the significance of Ethyl 4-acetoxy-2-(ethylthio)-6,7-difluoroquinoline-3-carboxylate in the synthesis of Prulifloxacin?

A1: this compound serves as a crucial building block in the multi-step synthesis of Prulifloxacin []. The paper highlights its role as a precursor to Ethyl 6,7-difluoro-1-methyl-4-oxo-4H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylate, another key intermediate. This transformation involves a two-step process: chlorination of the ethylthio group followed by deacetylation and intramolecular cyclization. This sequence ultimately leads to the formation of the desired tricyclic thiazetoquinoline core present in Prulifloxacin.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.